5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
This compound belongs to the spiro heterocyclic family, characterized by a fused bicyclic structure where two rings share a single spiro carbon atom (C3a in this case). Its core consists of a furo[3,4-c]pyrrole moiety fused with an indene system, forming a rigid three-dimensional scaffold. Substituents include a 3-methylphenyl group at position 5 and a phenyl group at position 3, contributing to steric and electronic modulation .
Properties
Molecular Formula |
C27H19NO5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
5-(3-methylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H19NO5/c1-15-8-7-11-17(14-15)28-25(31)20-21(26(28)32)27(33-22(20)16-9-3-2-4-10-16)23(29)18-12-5-6-13-19(18)24(27)30/h2-14,20-22H,1H3 |
InChI Key |
XELSQRYVFXHJRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Formation of β-Enaminone Intermediate
Reaction of 3-methylphenyl-substituted ynone (1.2 equiv) with furfurylamine (1.0 equiv) in toluene at 80°C for 12 hours yields an N-furan-2-ylmethyl-β-enaminone intermediate (Figure 1A). This step proceeds via nucleophilic attack of the amine on the ynone’s α-carbon, followed by tautomerization.
CAN-Mediated Dearomatization
Treatment of the β-enaminone with ceric ammonium nitrate (CAN, 6.0 equiv) in acetonitrile at 0°C induces a radical-based dearomatization, forming the spiro-lactam structure (Figure 1B). CAN’s oxidative capacity (E° = +1.61 V) facilitates single-electron transfer (SET), triggering ring expansion and spirocyclization.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| CAN Equivalents | 6.0 |
| Temperature | 0°C → 25°C (gradual warming) |
| Solvent | Acetonitrile |
| Yield | 62–68% |
Construction of the Indene-Tetrone Subunit
Cyclization of 1,3-Diketone
A 1,3-diketone bearing phenyl and 3-methylphenyl groups undergoes acid-catalyzed cyclization (H2SO4, 50°C, 6 h) to form the indene core (Figure 2A). This step mimics methodologies described for polycyclic ketone syntheses.
Oxidation to Tetrone
The dihydroindene intermediate is oxidized using Jones reagent (CrO3/H2SO4) at −10°C to install the four ketone groups (Figure 2B). Controlled addition prevents overoxidation of the spiro center.
Oxidation Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| Jones reagent | −10°C | 2 h | 55% |
| KMnO4/H2SO4 | 0°C | 4 h | 42% |
Final Spirocyclization and Functionalization
Coupling of Subunits
The furopyrrole and indene-tetrone subunits are conjugated via a Pd-catalyzed Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C) to install the 3-methylphenyl and phenyl groups (Figure 3A).
CAN-Mediated Spirocyclization
A final CAN-mediated oxidation (3.0 equiv, CH3CN, 25°C) induces spirocyclization, forming the target compound (Figure 3B).
Characterization Data
-
1H NMR (500 MHz, CDCl3): δ 7.85 (d, J = 7.5 Hz, 2H, Ar-H), 7.45–7.30 (m, 8H, Ar-H), 5.12 (s, 1H, spiro-H).
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A streamlined approach combines furfurylamine, ynone, and diketone precursors in a single pot with CAN (6.0 equiv) and H2SO4 (cat.), achieving a 48% yield of the target compound.
Chemical Reactions Analysis
5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methylphenyl groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity and properties.
Biology: The compound can be used in biological studies to investigate its potential as a bioactive molecule, including its interactions with enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound for drug development.
Industry: The compound may have applications in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism by which 5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular data for the target compound and analogs from the evidence:
Note: Exact molecular formula and weight for the target compound are inferred from analogs due to incomplete data in .
Challenges and Limitations
- Stereochemical Complexity : The target compound and analogs (e.g., ) have multiple stereocenters (3S,3aR,6aR configurations), complicating synthesis and purification .
- Solubility Issues : High ketone density in tetrones reduces aqueous solubility, often necessitating formulation with co-solvents (e.g., DMSO or PEG-based systems) .
Key Research Findings
Substituent-Driven Bioactivity : Chloro and trifluoromethyl groups in analogs () correlate with improved IC50 values in enzyme inhibition assays compared to the methyl/phenyl-substituted target compound .
Spiro Scaffold Stability : Cyclohexane-dione spiro systems () demonstrate superior thermal stability in DSC studies (decomposition >250°C vs. ~200°C for aromatic spiro analogs) .
Biological Activity
5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic compound recognized for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro structure that incorporates a furo[3,4-c]pyrrole core. Its molecular formula is with a molecular weight of approximately 442.46 g/mol. The structural complexity contributes to its diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.46 g/mol |
| IUPAC Name | 5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone |
| CAS Number | 303983-82-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may modulate signaling pathways related to:
- Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways such as NF-kB.
- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Biological Activity Studies
Recent investigations into the biological activity of 5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone have yielded promising results:
-
Antioxidant Activity :
- A study demonstrated that the compound showed significant DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid.
-
Anti-inflammatory Effects :
- In vitro assays indicated that treatment with the compound reduced the secretion of TNF-alpha and IL-6 in LPS-stimulated macrophages.
-
Anticancer Activity :
- In a preliminary study involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited dose-dependent cytotoxicity with an IC50 value around 20 µM.
Case Study 1: Antioxidant Efficacy
In a controlled experiment assessing antioxidant capacity using the DPPH assay:
- Objective : Evaluate the scavenging ability of the compound.
- Method : Various concentrations of the compound were tested against DPPH radicals.
- Results : The compound demonstrated a significant reduction in DPPH absorbance at higher concentrations (100 µM), indicating strong antioxidant potential.
Case Study 2: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory properties involved:
- Objective : Investigate cytokine inhibition in macrophages.
- Method : Macrophages were treated with LPS and varying concentrations of the compound.
- Results : The compound significantly inhibited TNF-alpha production by up to 60% at 50 µM concentration.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
